4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
Description
Historical Development of Pyrimidine-Sulfonamide Hybrid Research
The exploration of pyrimidine-sulfonamide hybrids originated in the late 20th century, driven by the need to enhance the bioavailability and target specificity of antimicrobial agents. Early patents, such as RU2086544C1 (1997), documented benzenesulfonamide derivatives of pyrimidine as inhibitors of endothelin activity, highlighting their potential in cardiovascular therapeutics. These foundational studies established the pyrimidine ring as a versatile scaffold for functionalization, while sulfonamide groups provided opportunities for hydrogen bonding and enzyme inhibition.
By the early 2000s, researchers began systematically modifying substituents on both moieties to optimize pharmacokinetic properties. For instance, the introduction of ethoxy groups at the para position of the benzene ring (as seen in 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide) emerged as a strategy to improve metabolic stability. Concurrently, piperidine substitutions on the pyrimidine ring were explored to enhance blood-brain barrier penetration, a critical requirement for central nervous system-targeted drugs.
Table 1: Key Structural Modifications in Pyrimidine-Sulfonamide Hybrids
Academic Significance in Medicinal Chemistry Research
The academic value of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide lies in its dual mechanism of action, combining the enzyme inhibitory properties of sulfonamides with the nucleic acid analog characteristics of pyrimidines. Recent studies on structurally analogous compounds, such as pyrimidine-tethered spirochromane sulfonamides, demonstrate potent antimalarial activity through falcipain-2/3 inhibition (IC50: 2.84–6.3 μM). These findings validate the hypothesis that sulfonamide-pyrimidine hybrids can disrupt parasitic protease activity while minimizing host cytotoxicity—a hallmark of selective chemotherapeutic agents.
Computational analyses further underscore the compound’s drug-likeness. Molecular docking studies of related derivatives reveal strong interactions with protease active sites, particularly through hydrogen bonding between the sulfonamide group and catalytic cysteine residues. Additionally, ADME predictions for this chemical class indicate favorable oral bioavailability, with logP values typically ranging from 3.04 to 5.59, balancing membrane permeability and aqueous solubility.
Research Evolution and Current Scientific Focus
The trajectory of research on 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide has shifted from initial synthetic feasibility studies to mechanism-driven optimization. Early work focused on establishing reliable synthetic routes, such as the cyclo-condensation of 1,3-diketones with hydrazino-sulfonamides. Contemporary strategies now emphasize:
- Targeted Drug Design : Leveraging crystallographic data of parasitic enzymes to refine substituent patterns. For example, the piperidine moiety in the current compound may mimic natural substrates of Plasmodium proteases, enabling competitive inhibition.
- Resistance Mitigation : Modifying the pyrimidine’s C4 and C6 positions to circumvent common resistance mechanisms, as demonstrated by the retained activity of analog SZ14 against chloroquine-resistant P. falciparum strains.
- Polypharmacology Approaches : Investigating dual inhibition of falcipains and kinase pathways, capitalizing on the sulfonamide group’s versatility in interacting with diverse enzyme classes.
Table 2: Recent Advances in Pyrimidine-Sulfonamide Hybrid Research
Position in Contemporary Drug Discovery Paradigms
Within modern drug discovery, 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide occupies a strategic niche as a multipurpose scaffold. Its structural features align with three key trends:
- Fragment-Based Drug Design : The molecule’s modular architecture allows combinatorial variation of the pyrimidine (C2/C4/C6), sulfonamide (N-substituents), and benzene ring (ethoxy group) components, enabling rapid exploration of structure-activity relationships.
- Antimicrobial Resistance (AMR) Countermeasures : With MIC values in the low micromolar range against drug-resistant pathogens, this chemical class addresses WHO priorities for novel anti-infectives.
- Computational-Accelerated Discovery : Recent publications highlight the integration of molecular dynamics simulations to predict binding free energies, reducing reliance on high-throughput screening.
The compound’s selectivity indices (>10 for Vero cells) and synthetic accessibility position it as a lead candidate for preclinical development, particularly in neglected tropical disease research.
Properties
IUPAC Name |
4-ethoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-26-16-7-9-17(10-8-16)27(24,25)20-14-18-21-15(2)13-19(22-18)23-11-5-4-6-12-23/h7-10,13,20H,3-6,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMITOCQDKGPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine group, and the attachment of the sulfonamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.
Attachment of the Sulfonamide Moiety: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
Table 1: Structural and Physicochemical Comparison
*Molecular weights estimated based on formulas.
Detailed Analysis of Key Features
Pyrimidine Substitutions
- Target Compound : The 4-methyl and 6-piperidin-1-yl groups provide a balance of hydrophobicity and basicity. Piperidine’s cyclic structure may enhance binding to hydrophobic enzyme pockets .
- Trifluoromethyl Derivative : The 6-CF3 group increases electron-withdrawing effects and lipophilicity, which may improve membrane permeability but reduce solubility.
Linker Groups
- In contrast, the ethyl linker (-CH2CH2-) in adds flexibility, which could enable broader conformational sampling but reduce binding affinity.
Sulfonamide Substituents
- The 4-ethoxy group in the target compound provides moderate electron-donating effects, influencing the sulfonamide’s acidity and hydrogen-bonding capacity. Compound 9a substitutes this with a cyanovinyl group, introducing a polarizable triple bond for enhanced dipole interactions.
Biological Activity
4-Ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, identified by its CAS number 1797291-91-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its effects on tumor cells and the underlying mechanisms involved.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 390.5 g/mol
The structure features a benzenesulfonamide core linked to a piperidine and pyrimidine moiety, which are known to influence biological activity through various pathways.
Antitumor Effects
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro experiments demonstrated its ability to inhibit tumor cell proliferation and migration. Specifically, it was found to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.
Key Findings :
- Inhibition of Tumor Cell Proliferation : The compound significantly reduced the growth rate of various cancer cell lines. MTT assays indicated a dose-dependent decrease in viability.
- Suppression of Migration : Scratch assays confirmed that treatment with the compound inhibited the migratory capacity of tumor cells.
- Induction of Ferroptosis : Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers associated with ferroptosis.
Mechanistic Insights
The underlying mechanism involves interaction with key regulatory proteins associated with ferroptosis:
- The compound downregulated the expression of SLC7A11/XCT, NRF2, and GPX4, proteins critical for cellular antioxidant defense.
- Molecular docking studies suggested that the compound binds to NRF2, inhibiting its activity and promoting ferroptotic cell death.
Data Table: Summary of Biological Activities
| Activity | Methodology | Results |
|---|---|---|
| Tumor Cell Proliferation | MTT Assay | Significant inhibition in a dose-dependent manner |
| Tumor Cell Migration | Scratch Assay | Reduced migration rates compared to control |
| Induction of Ferroptosis | Flow Cytometry | Increased ROS and MDA levels |
| Protein Expression | Western Blot | Decreased levels of SLC7A11/XCT, NRF2, GPX4 |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance, analogs with structural similarities have shown promise in preclinical trials targeting various cancers, including breast and lung cancer. These studies reinforce the potential therapeutic applications of 4-ethoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide.
Q & A
Q. How does this compound compare to structurally similar benzenesulfonamides in terms of target selectivity?
- Methodological Answer : Perform selectivity profiling using kinase panels (e.g., Eurofins DiscoverX). Key comparisons:
- Potency : Compare IC₅₀ values against hCA IX (hypoxia-inducible isoform) vs. off-targets like EGFR.
- Lipophilic efficiency (LipE) : Calculate as pIC₅₀ − LogD to prioritize analogs with balanced potency/solubility.
- Crystallography : Overlay binding poses (e.g., PyMOL) with analogs (e.g., 4-methoxy derivatives) to identify steric clashes or improved interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
